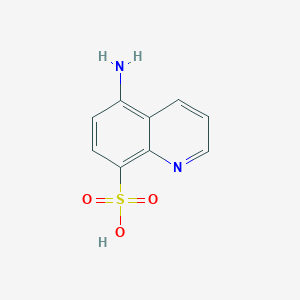

5-Aminoquinoline-8-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 5-aminoquinolina-8-sulfónico es un compuesto heterocíclico que contiene nitrógeno. Es un derivado de la quinolina, que es un andamiaje versátil e importante en la síntesis orgánica, la química medicinal y las aplicaciones industriales. La presencia de grupos amino y ácido sulfónico en su estructura lo convierte en un intermedio valioso para diversas reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-aminoquinolina-8-sulfónico se puede lograr mediante varios métodos. Un enfoque común implica la nitración de la quinolina seguida de reducción y sulfonación. Por ejemplo, comenzando con 8-nitroquinolina, la reducción con cloruro estannoso en etanol puede producir 8-aminoquinolina, que luego se puede sulfonar con ácido sulfúrico para producir ácido 5-aminoquinolina-8-sulfónico .

Métodos de producción industrial: La producción industrial del ácido 5-aminoquinolina-8-sulfónico generalmente implica procesos de nitración y reducción a gran escala, seguidos de sulfonación. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza al tiempo que se minimiza el desperdicio y el consumo de energía .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 5-aminoquinolina-8-sulfónico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido quinolina-8-sulfónico.

Reducción: Reducción del grupo nitro en 8-nitroquinolina para formar 8-aminoquinolina.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: El permanganato de potasio o el peróxido de hidrógeno se pueden usar como agentes oxidantes.

Reducción: El cloruro estannoso en etanol se usa comúnmente para la reducción de grupos nitro.

Sustitución: Se pueden usar varios electrófilos para reacciones de sustitución, a menudo en condiciones ácidas o básicas.

Principales productos:

Oxidación: Ácido quinolina-8-sulfónico.

Reducción: 8-Aminoquinolina.

Sustitución: Dependiendo del electrófilo, se pueden formar varios derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

El ácido 5-aminoquinolina-8-sulfónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de quinolina más complejos.

Biología: Se utiliza en el estudio de inhibidores enzimáticos y como ligando en la química de coordinación.

Medicina: Los derivados de la quinolina han mostrado potencial como agentes antimaláricos, antibacterianos y anticancerígenos.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 5-aminoquinolina-8-sulfónico depende de su aplicación específica. En la química medicinal, los derivados de la quinolina a menudo actúan interfiriendo con el proceso de replicación del ADN de los patógenos o inhibiendo enzimas específicas. Los grupos amino y ácido sulfónico pueden mejorar la afinidad de unión a los objetivos moleculares, aumentando así la eficacia del compuesto .

Compuestos similares:

8-Aminoquinolina: Un isómero estructural con aplicaciones similares en síntesis orgánica y química medicinal.

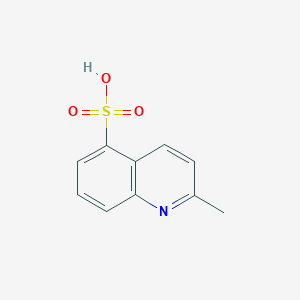

Ácido quinolina-8-sulfónico: Carece del grupo amino, pero se utiliza en aplicaciones industriales similares.

Ácido 8-hidroxiquinolina-5-sulfónico: Contiene un grupo hidroxilo en lugar de un grupo amino, utilizado en aplicaciones antifúngicas y antibacterianas.

Singularidad: El ácido 5-aminoquinolina-8-sulfónico es único debido a la presencia de grupos amino y ácido sulfónico, que proporcionan una combinación de reactividad y solubilidad que es ventajosa en diversas aplicaciones químicas y biológicas.

Comparación Con Compuestos Similares

8-Aminoquinoline: A structural isomer with similar applications in organic synthesis and medicinal chemistry.

Quinoline-8-sulfonic acid: Lacks the amino group but is used in similar industrial applications.

8-Hydroxyquinoline-5-sulfonic acid: Contains a hydroxyl group instead of an amino group, used in antifungal and antibacterial applications.

Uniqueness: 5-Aminoquinoline-8-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is advantageous in various chemical and biological applications.

Propiedades

Número CAS |

855833-34-0 |

|---|---|

Fórmula molecular |

C9H8N2O3S |

Peso molecular |

224.24 g/mol |

Nombre IUPAC |

5-aminoquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,10H2,(H,12,13,14) |

Clave InChI |

AFVRYMPIZFJJIL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)